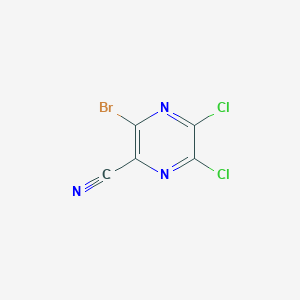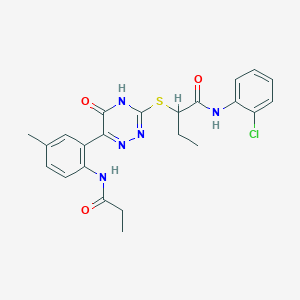![molecular formula C15H19N3O2S2 B14910703 N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B14910703.png)
N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine is a complex organic compound that belongs to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine typically involves multi-step organic reactions. One common method includes the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological assays, particularly in cancer research.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. This interaction can lead to the inhibition of cancer cell growth and the induction of cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- 4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
What sets N-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)methionine apart from similar compounds is its unique methionine moiety, which may contribute to its specific biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H19N3O2S2 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C15H19N3O2S2/c1-21-7-6-10(15(19)20)18-13-12-9-4-2-3-5-11(9)22-14(12)17-8-16-13/h8,10H,2-7H2,1H3,(H,19,20)(H,16,17,18)/t10-/m0/s1 |
Clé InChI |
SCVGTVXPYUKBDJ-JTQLQIEISA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 |
SMILES canonique |
CSCCC(C(=O)O)NC1=C2C3=C(CCCC3)SC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)

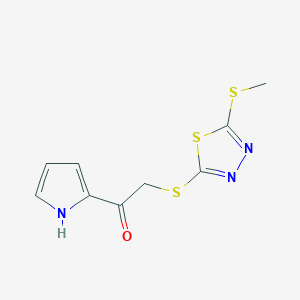
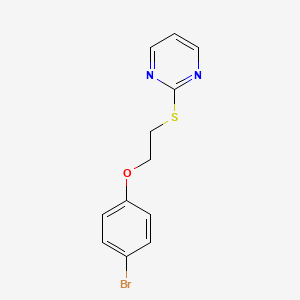
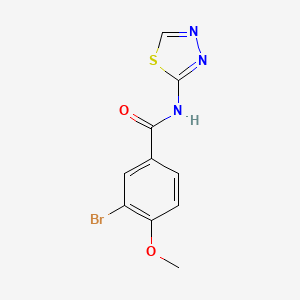

![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)


